molecular formula C19H19F3N4O6S B11404472 3-[(acetyloxy)methyl]-7-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(acetyloxy)methyl]-7-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11404472
M. Wt: 488.4 g/mol
InChI Key: UCPQCABXXSZFAV-UHFFFAOYSA-N
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Description

3-[(Acetyloxy)methyl]-7-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamido}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a bicyclic core, a pyrazole ring, and multiple functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Acetyloxy)methyl]-7-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamido}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the bicyclic core and the introduction of the pyrazole ring. The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactions. The pyrazole ring is then introduced via a coupling reaction, followed by the acetylation of the hydroxyl group to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process may also involve purification steps such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Acetyloxy)methyl]-7-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamido}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

3-[(Acetyloxy)methyl]-7-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamido}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Acetyloxy)methyl]-7-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamido}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may inhibit bacterial cell wall synthesis, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Acetyloxy)methyl]-7-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamido}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its combination of a bicyclic core, a pyrazole ring, and multiple functional groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C19H19F3N4O6S

Molecular Weight

488.4 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H19F3N4O6S/c1-8(27)32-6-10-7-33-17-14(16(29)26(17)15(10)18(30)31)23-13(28)5-25-11(9-2-3-9)4-12(24-25)19(20,21)22/h4,9,14,17H,2-3,5-7H2,1H3,(H,23,28)(H,30,31)

InChI Key

UCPQCABXXSZFAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CN3C(=CC(=N3)C(F)(F)F)C4CC4)SC1)C(=O)O

Origin of Product

United States

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